1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula CHBrN·HCl. It is classified as a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. This compound features a bromine atom at the 4-position of the isoquinoline ring, making it significant for various chemical reactions and applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through specific chemical processes involving bromination and amination reactions. Its unique structure allows it to be utilized in research, particularly in the development of pharmaceuticals.
1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride is categorized under:
The synthesis of 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride typically involves two main steps:
The molecular structure of 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride can be described by its following properties:
Property | Data |
---|---|
CAS Number | 2680541-79-9 |
Molecular Formula | CHBrN·HCl |
Molecular Weight | 273.55 g/mol |
IUPAC Name | (4-bromoisoquinolin-1-yl)methanamine; hydrochloride |
InChI | InChI=1S/CHBrN.ClH/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9;/h1-4,6H,5,12H2;1H |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2CN)Br.Cl |
The structural data indicates that this compound possesses a complex arrangement conducive to various chemical interactions, making it valuable for synthetic applications.
1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride primarily revolves around its interaction with biological targets. While specific studies may vary, compounds like this are often explored for their potential effects on:
This compound's ability to modulate biological pathways makes it a subject of interest in pharmaceutical research.
The physical properties of 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride include:
Property | Value |
---|---|
Appearance | White solid |
Purity | ≥95% |
Key chemical properties include:
Relevant data regarding spectral characteristics (e.g., NMR, IR spectra) can provide additional insights into its molecular behavior.
1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride has several scientific uses, particularly in medicinal chemistry:
This compound's unique structure allows researchers to explore its potential therapeutic effects and optimize its properties for enhanced efficacy in drug formulations.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3